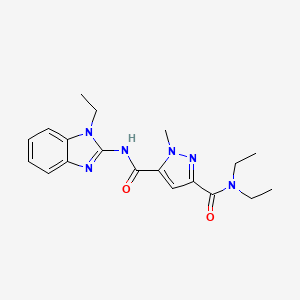![molecular formula C20H12BrN5O2 B4354842 N-(5-bromo-8-quinolyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4354842.png)
N-(5-bromo-8-quinolyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-(5-bromo-8-quinolyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of quinoline and furan moieties in its structure adds to its chemical versatility and potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-8-quinolyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions. One common method includes the palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation . This method is efficient and yields a wide range of substituted pyrazolo[1,5-a]pyrimidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted palladium-catalyzed reactions suggests that scalable methods could be developed based on this approach, optimizing reaction conditions for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-8-quinolyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
N-(5-bromo-8-quinolyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-bromo-8-quinolyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The quinoline and pyrazolo[1,5-a]pyrimidine moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Substituted pyrazolo[1,5-a]pyridines: These compounds share a similar core structure but differ in the substituents attached to the pyridine ring.
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidines: These compounds have additional substituents at the 2, 3, and 5 positions, which can alter their biological activities.
Uniqueness
N-(5-bromo-8-quinolyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of both quinoline and furan moieties, which contribute to its diverse chemical reactivity and potential biological activities. This combination of structural features is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN5O2/c21-14-5-6-15(18-12(14)3-1-8-22-18)25-20(27)13-11-24-26-16(7-9-23-19(13)26)17-4-2-10-28-17/h1-11H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRAMLLNDZLFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CO5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethyl)-6-(1-ethyl-4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4354759.png)
![1-[4-CYCLOPROPYL-2-(2-METHYLPHENYL)-1,3-THIAZOL-5-YL]-2,2-DIFLUORO-1-ETHANONE](/img/structure/B4354760.png)
![6-(2-furyl)-N-[1-(4-isopropylphenyl)ethyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4354761.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4354766.png)
![N-(3,4-dichlorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide](/img/structure/B4354780.png)
![8-[(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4354787.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4354792.png)
![N-ethyl-6-(2-furyl)-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4354798.png)
![{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]PHENYL}(MORPHOLINO)METHANONE](/img/structure/B4354805.png)
![[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4354817.png)
![N-[3-(dimethylamino)propyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4354820.png)

![4-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4354838.png)
![N-(2-CHLORO-3-PYRIDYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4354843.png)
